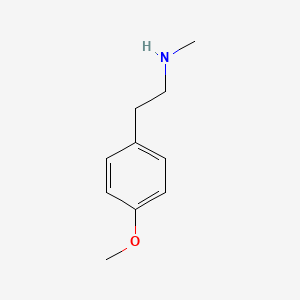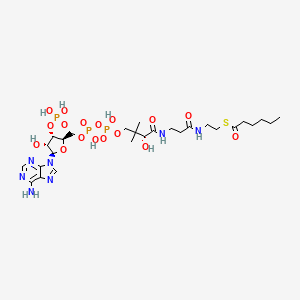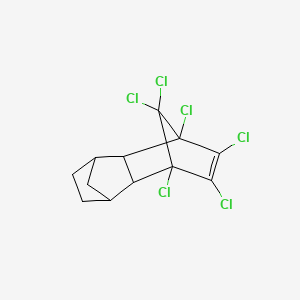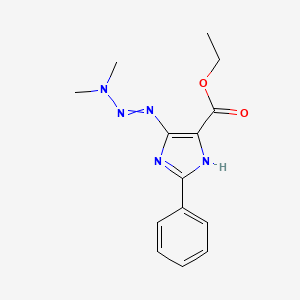
4-甲氧基-N-甲基苯乙胺
描述
N-Methyl 4-Methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with a methoxy group at the 4-position and a methyl group attached to the nitrogen atom
科学研究应用
Chemistry: N-Methyl 4-Methoxyphenethylamine is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential inhibitory effects on enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism .
Medicine: Research has shown that N-Methyl 4-Methoxyphenethylamine has potential therapeutic applications, including its use in the treatment of idiopathic pulmonary fibrosis .
Industry: In the industrial sector, the compound is used in the production of polymers and other specialty chemicals .
作用机制
Target of Action
N-Methyl 4-Methoxyphenethylamine, also known as 4-Methoxy-N-methylbenzeneethanamine or [2-(4-METHOXY-PHENYL)-ETHYL]-METHYL-AMINE, is a compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and physiology .
Mode of Action
This compound acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-Methyl 4-Methoxyphenethylamine binds to the TAAR1 receptor, activating it .
Biochemical Pathways
The biochemical pathways affected by N-Methyl 4-Methoxyphenethylamine are primarily those involving the TAAR1 receptor. TAAR1 plays a key role in the function of monoaminergic systems (serotonin, norepinephrine, and dopamine) in the brain . Therefore, the activation of TAAR1 by N-Methyl 4-Methoxyphenethylamine can influence these systems and their downstream effects .
Pharmacokinetics
It’s known that n-methyl 4-methoxyphenethylamine is produced by the n-methylation of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans .
Result of Action
The molecular and cellular effects of N-Methyl 4-Methoxyphenethylamine’s action are primarily due to its interaction with the TAAR1 receptor. By acting as an agonist at this receptor, N-Methyl 4-Methoxyphenethylamine can modulate the function of monoaminergic systems in the brain . This can potentially influence a variety of physiological and psychological processes, including mood, cognition, and perception .
生化分析
Biochemical Properties
4-Methoxy-N-methylbenzeneethanamine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, 4-Methoxy-N-methylbenzeneethanamine increases the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it interacts with serotonin receptors, particularly the 5-HT2A receptor, which is involved in the modulation of mood, cognition, and perception .
Cellular Effects
4-Methoxy-N-methylbenzeneethanamine exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by increasing the release of serotonin, dopamine, and norepinephrine . This leads to altered neurotransmission and can affect mood, cognition, and behavior. Furthermore, 4-Methoxy-N-methylbenzeneethanamine has been shown to impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release . It also affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-N-methylbenzeneethanamine involves several key processes. At the molecular level, it binds to and inhibits monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the synaptic cleft . This results in enhanced neurotransmission and prolonged signaling. Additionally, 4-Methoxy-N-methylbenzeneethanamine acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-N-methylbenzeneethanamine have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Methoxy-N-methylbenzeneethanamine can lead to alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity . These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of 4-Methoxy-N-methylbenzeneethanamine vary with different dosages in animal models. At low doses, the compound has been shown to increase locomotor activity and induce hyperactivity . At higher doses, it can lead to toxic effects, including hyperthermia, convulsions, and even death . Threshold effects have been observed, where a certain dosage is required to elicit a significant response . These findings highlight the importance of careful dosage control when studying the effects of 4-Methoxy-N-methylbenzeneethanamine in animal models .
Metabolic Pathways
4-Methoxy-N-methylbenzeneethanamine is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and hydroxylation reactions . The resulting metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . The compound also interacts with various enzymes and cofactors involved in its metabolism, including cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, 4-Methoxy-N-methylbenzeneethanamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it can be localized to specific cellular compartments, such as synaptic vesicles, where it exerts its effects on neurotransmitter release .
Subcellular Localization
The subcellular localization of 4-Methoxy-N-methylbenzeneethanamine plays a crucial role in its activity and function. The compound is primarily localized to synaptic vesicles in neuronal cells, where it influences neurotransmitter release . It can also be found in other cellular compartments, such as the cytoplasm and mitochondria . Post-translational modifications, such as phosphorylation, can affect the targeting and localization of 4-Methoxy-N-methylbenzeneethanamine to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of Anisole: Anisole is synthesized by reacting phenol with methyl sulfate in the presence of potassium hydroxide (KOH) at a temperature of 85°C.
Synthesis of 4-Methoxy Bromobenzene: Anisole is then brominated to form 4-methoxy bromobenzene.
Synthesis of 4-Methoxyphenethylamine: The final step involves the reaction of 4-methoxy bromobenzene with ethylamine to produce 4-methoxyphenethylamine.
Industrial Production Methods: The industrial production of N-Methyl 4-Methoxyphenethylamine follows similar synthetic routes but is optimized for higher yields and scalability. The process involves careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted phenethylamines.
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue with two methoxy groups at the 3- and 4-positions.
4-Hydroxyphenethylamine: A compound with a hydroxy group at the 4-position instead of a methoxy group.
Uniqueness: N-Methyl 4-Methoxyphenethylamine is unique due to its specific substitution pattern and its ability to inhibit monoamine oxidase. This makes it distinct from other phenethylamine derivatives, which may have different substitution patterns and biological activities.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWSVNNSPUNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193904 | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-50-3 | |
| Record name | 4-Methoxy-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 48-80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 4-Methoxy-N-methylbenzeneethanamine and what other compounds are found alongside it?
A: 4-Methoxy-N-methylbenzeneethanamine has been identified in several Eriogonum species, including Eriogonum brevicaule [, , ]. In Eriogonum brevicaule, it was found alongside cytotoxic phenolic glucosides [, ]. Another study identified it in Lepidocoryphantha runyonii (a cactus species) [].
Q2: Are there any known methods for synthesizing 4-Methoxy-N-methylbenzeneethanamine?
A2: The provided abstracts focus on the isolation and identification of 4-Methoxy-N-methylbenzeneethanamine from natural sources and do not mention any synthetic routes. Further research is needed to explore potential synthetic methods.
Q3: What is the significance of finding 4-Methoxy-N-methylbenzeneethanamine in various plant species?
A3: The presence of 4-Methoxy-N-methylbenzeneethanamine in different plant families suggests a potentially broader ecological role for this compound. Further research is needed to understand its function in these plants and explore potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1215093.png)






